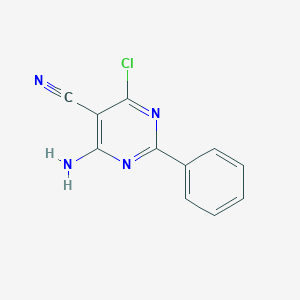
4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a formyl group at the 4-position of the pyrazole ring and a nitrile group at the end of a hexane chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-formylpyrazole with 5-methylhexanenitrile in the presence of a suitable catalyst. The reaction conditions may include the use of solvents such as ethanol or methanol and heating the reaction mixture to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions
Scientific Research Applications
4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its antimicrobial and anticancer properties. .
Industrial Applications: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile involves its interaction with specific molecular targets and pathways. In antimicrobial studies, the compound has been shown to inhibit the growth of bacteria by disrupting their cell membrane integrity. In anticancer research, it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile can be compared with other pyrazole derivatives, such as:
4-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid: This compound also contains a formyl group and a pyrazole ring but differs in its phenyl substitution, which affects its biological activity
4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid: Similar in structure but with a phenyl group, this compound has shown potent activity against drug-resistant bacteria
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-(4-formylpyrazol-1-yl)-5-methylhexanenitrile |
InChI |
InChI=1S/C11H15N3O/c1-9(2)11(4-3-5-12)14-7-10(8-15)6-13-14/h6-9,11H,3-4H2,1-2H3 |
InChI Key |
WGCDBUAIFAASJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC#N)N1C=C(C=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


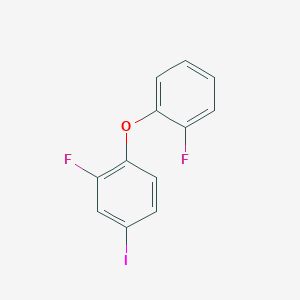
![(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone](/img/structure/B13092101.png)

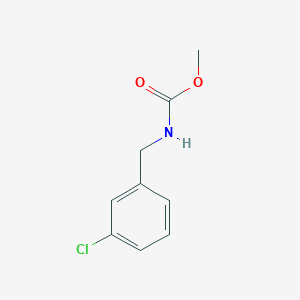


![[1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13092129.png)
![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan](/img/structure/B13092134.png)
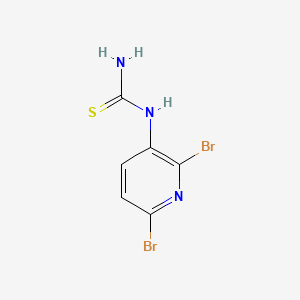

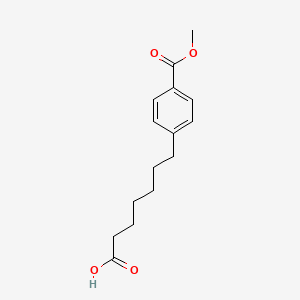
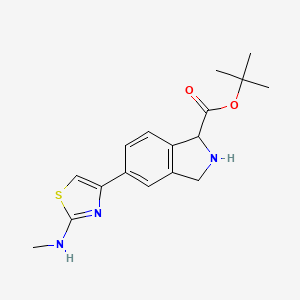
![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)
